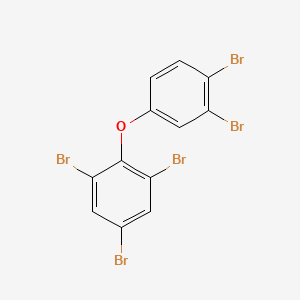

2,3',4,4',6-Pentabromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-3-10(16)12(11(17)4-6)18-7-1-2-8(14)9(15)5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXEOYBYEJCRPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873928 | |

| Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189084-66-0 | |

| Record name | 2,3',4,4',6-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4',6-Pentabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tribromo-2-(3,4-dibromophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3',4,4',6-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09YX1OF0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Distribution and Global Occurrence of Bde 100

Spatiotemporal Monitoring in Abiotic Environmental Matrices

Atmospheric Compartments: Gaseous and Particulate Phases

BDE-100 is present in the atmosphere in both gaseous and particulate phases. nih.govresearchgate.net Its distribution between these two phases is influenced by factors such as temperature and the concentration of atmospheric particles. oaepublish.com Studies have shown that lower brominated congeners, like BDE-100, can exist in the gas phase for extended periods before equilibrating with atmospheric particles. nih.gov This has significant implications for their long-range atmospheric transport.

In a study conducted in Izmir, Turkey, BDE-100 was detected at suburban, urban, and industrial sites. nih.gov The total concentrations of seven PBDE congeners, including BDE-100, ranged from 11 to 149 pg/m³ in the summer and 6 to 81 pg/m³ in the winter. nih.gov Another study in downtown Paris, France, reported total air concentrations of eight PBDEs, including BDE-100, ranging from 12 to 185 pg/m³. researchgate.netacs.org Global atmospheric monitoring has also detected BDE-100 at various locations, with concentrations ranging from less than 0.6 to 12 pg/m³. acs.org

Aquatic Systems: Freshwater, Marine, and Sediment Concentrations

BDE-100 is frequently detected in aquatic environments, including freshwater and marine systems, as well as in sediments. nih.gov Due to its hydrophobic nature, it tends to bind strongly to sediment particles. ospar.orgospar.org

In a study of sediments from Belgium, BDE-100 was among the eight PBDE congeners analyzed. nih.gov While concentrations in the Belgian North Sea sediments were often below the limit of quantification, the sum of PBDEs (excluding BDE-209) in the Scheldt Estuary ranged from 0.20 to 0.41 ng/g dry weight (dw). nih.gov Freshwater sediments from the Scheldt basin showed higher pollution levels of lower brominated PBDEs, with concentrations ranging from <0.20 to 19 ng/g dw. nih.gov In Hong Kong's marine waters, BDE-100 was detected in sediment samples. vliz.be A study in a downstream area of a manufacturing plant in the United Kingdom also reported the presence of BDE-100 in sediments. hkbu.edu.hk

Terrestrial Environments: Soil, Dust, and Landfill Sites

The terrestrial environment is a significant reservoir for BDE-100, with contamination found in soil, dust, and at landfill and e-waste recycling sites. nih.govtandfonline.com These sites are considered major sources of PBDE emissions into the environment. researchgate.net

A study of soils from an electronic waste recycling facility found concentrations of BDE-100 in two soil samples to be in the range of 2.70 to 615 ng/g, which is significantly higher than levels reported in other contaminated sites globally. hkbu.edu.hk In another study investigating PBDEs in soils and dust from plastic production areas in eastern China, BDE-100 was among the congeners detected. researchgate.net The total concentrations of PBDEs in soils from three sampling areas ranged from 2.21 to 18,451 ng/g dry weight. researchgate.net Landfill leachates are also a source of BDE-100, with its mobility influenced by the leachate's characteristics. tandfonline.com Indoor dust is another important matrix, with a study in Australia detecting PBDEs in all dust samples, with total concentrations ranging from 87 to 3070 ng/g. dcceew.gov.au

Biotic Distribution and Prevalence in Diverse Organisms

Aquatic Food Webs: Fish, Invertebrates, and Marine Mammals

BDE-100 bioaccumulates in aquatic organisms and biomagnifies through the food web. psu.edunih.gov It has been detected in a wide range of aquatic species, from invertebrates to top predators. nih.gov

A study of the North Sea food web found BDE-100 in invertebrates such as whelk, seastar, and hermit crab, as well as in fish like whiting and cod, and marine mammals including harbor seals and harbor porpoises. nih.gov The lipid-normalized levels in fish were similar to those in invertebrates, but a significant biomagnification step was observed from fish to marine mammals. nih.gov In Bohai Bay, North China, BDE-100 was one of the PBDEs that showed a significant positive relationship with trophic levels, with a trophic magnification factor of 3.23. nih.gov The ratio of BDE-99 to BDE-100 was found to decrease with increasing trophic levels, suggesting trophic-level-dependent biotransformation. nih.gov In mussels from Hong Kong, BDE-100 was also detected. vliz.be

Terrestrial and Avian Species: Accumulation in Wildlife

BDE-100 also accumulates in terrestrial and avian wildlife. Birds, in particular, have been used as bioindicators of environmental contamination with PBDEs. bham.ac.ukresearchgate.net

In a study of several bird species from Korea, BDE-100 was among the PBDE congeners detected. researchgate.net Aquatic-feeding birds are often found to be predominantly contaminated with a profile of BDE-47 > BDE-99 > BDE-100 > BDE-153. researchgate.net In kingfishers from an electronic recycling site in south China, BDE-100 was one of the congeners that showed biomagnification from their prey fish. bham.ac.uk Landfills and e-waste sites are significant sources of plastic pollution, which can be ingested by birds, leading to exposure to associated chemicals like BDE-100. bham.ac.uk

Interactive Data Tables

Table 1: BDE-100 Concentrations in Abiotic Matrices

| Matrix | Location | Concentration Range | Unit |

| Atmospheric Air | Izmir, Turkey | 11 - 149 (ΣPBDEs) | pg/m³ |

| Atmospheric Air | Paris, France | 12 - 185 (ΣPBDEs) | pg/m³ |

| Freshwater Sediment | Scheldt Basin, Belgium | <0.20 - 19 (ΣPBDEs) | ng/g dw |

| Marine Sediment | Scheldt Estuary, Belgium | 0.20 - 0.41 (ΣPBDEs) | ng/g dw |

| Soil | E-waste site, China | 2.70 - 615 | ng/g |

| Indoor Dust | Australia | 87 - 3070 (ΣPBDEs) | ng/g |

Table 2: BDE-100 in Biotic Samples

| Organism | Location | Trophic Level | Key Finding |

| Harbor Seal, Harbor Porpoise | North Sea | High | Biomagnification from fish |

| Various fish and invertebrates | North Sea | Low to Medium | Widespread contamination |

| Various marine organisms | Bohai Bay, China | Various | Trophic magnification (TMF=3.23) |

| Aquatic-feeding birds | Korea | High | Common congener in contamination profile |

| Kingfisher | South China | High | Biomagnification from prey |

Polar and Remote Ecosystems: Evidence of Long-Range Transport

The presence of 2,3',4,4',6-Pentabromodiphenyl ether (BDE-100), a component of the commercial pentaBDE flame retardant mixture, in polar and remote ecosystems provides compelling evidence of its capacity for long-range environmental transport (LRT). industrialchemicals.gov.au Due to their persistence and semi-volatile nature, lower-brominated PBDEs like BDE-100 can travel vast distances from industrial and populated source regions to pristine environments such as the Arctic and Antarctica. researchgate.net This transport occurs predominantly through the atmosphere, with the compounds partitioning to aerosol particles. diva-portal.org

Antarctic Presence

Comprehensive monitoring in Antarctica has confirmed the widespread, low-level presence of BDE-100 in multiple environmental compartments.

Cryosphere (Snow and Sea Ice): BDE-100 has been reported in Antarctic snow samples at concentrations ranging from 130-340 pg/L. researchgate.net Studies of Antarctic sea ice have also documented its presence. In 2001, the average concentration of BDE-100 in sea ice from Marguerite Bay was 38.5 pg/L. diva-portal.org By 2007, samples from the Amundsen and Ross Seas showed a significantly lower average concentration of 5.5 pg/L. diva-portal.org This decline in BDE-47, -99, and -100 concentrations in sea ice between 2001 and 2007 may reflect changes in global emissions following the voluntary discontinuation of pentaBDE production in the U.S. diva-portal.org

Biota: The bioaccumulation of BDE-100 has been observed in Antarctic marine life. A study analyzing phytoplankton collected between 2007 and 2011 found that BDE-100 was one of the congeners with a significant detection rate. nih.gov For the 2010/2011 sampling season, concentrations of several PBDEs, including BDE-100, showed a significant decrease toward the end of the austral summer. nih.gov

Arctic Presence

Similar to the Antarctic, BDE-100 has been detected in the Arctic, primarily in wildlife. Studies of polar bears (Ursus maritimus) from various Arctic regions, including Alaska, Canada, and Greenland, have consistently identified BDE-47, BDE-99, BDE-100, and BDE-153 in their adipose tissue. researchgate.netnih.gov Higher proportions of BDE-99, BDE-100, and BDE-153 were generally found in polar bears from the Canadian Arctic compared to those from Svalbard or Alaska. researchgate.netnih.gov

Evidence of Long-Range Transport

The most direct evidence for the long-range atmospheric transport (LRAT) of BDE-100 comes from the analysis of congener ratios. The ratio of BDE-99 to BDE-100 in environmental samples can be indicative of photodegradation during transport. diva-portal.org In Antarctic air samples, the observed BDE-99/BDE-100 ratio is lower than that found in commercial pentaBDE mixtures, suggesting that BDE-99 undergoes photodegradation to other congeners during its journey in the austral summer. diva-portal.org Modeling studies further support these findings, indicating that lower-brominated congeners like tetra- and penta-BDEs possess a long-range transport potential comparable to that of well-known persistent organic pollutants (POPs) like PCBs. researchgate.net

Data Tables

Table 1: Concentration of BDE-100 in Antarctic Air

| Location | Year(s) | Mean Concentration (fg/m³) | Notes | Source(s) |

|---|---|---|---|---|

| Troll Station | 2013 | Not explicitly stated for BDE-100 alone, but detected in >50% of samples. | Part of a group of key penta-formulation congeners measured. | mdpi.com |

Table 2: Concentration of BDE-100 in the Antarctic Cryosphere

| Medium | Location | Year | Mean Concentration (pg/L) | Source(s) |

|---|---|---|---|---|

| Snow | Antarctica | Pre-2016 | 130-340 | researchgate.net |

| Sea Ice | Marguerite Bay | 2001 | 38.5 | diva-portal.org |

Table 3: Detection of BDE-100 in Polar Biota

| Species | Region | Medium | Findings | Source(s) |

|---|---|---|---|---|

| Phytoplankton | Antarctic Peninsula | Tissue | Detected in samples from 2007-2011; concentrations decreased over the 2010/2011 summer. | nih.gov |

Sources, Pathways, and Environmental Inputs of Bde 100

Anthropogenic Emission Sources

Direct emissions from industrial activities and consumer products represent the principal sources of BDE-100 in the environment. These sources are tied to the lifecycle of commercial flame retardant mixtures containing this specific congener.

BDE-100 was not produced commercially as an individual congener. Instead, it was a significant component of the "PentaBDE" technical mixture, a flame retardant product used extensively since the 1970s. alsglobal.com These commercial mixtures were synthesized in large quantities for application in a wide array of polymeric materials to meet fire safety standards. alsglobal.comresearchgate.net The PentaBDE mixture, in particular, was composed mainly of pentabrominated BDE isomers, but also contained tetrabrominated and hexabrominated congeners. alsglobal.com BDE-47, BDE-99, and BDE-100 are the major constituents of the PentaBDE formulation. nih.gov Emissions during the manufacturing of the PentaBDE mixture and its subsequent blending into plastics, foams, and textiles were a primary pathway for its release into the environment. acs.org Although the production of PentaBDE was phased out in the United States by 2004 and is now restricted globally under the Stockholm Convention, historical production remains a major contributor to the global environmental burden of BDE-100. alsglobal.comnih.gov

Table 1: BDE-100 in Commercial Flame Retardant Mixtures

| Mixture Name | Major Constituent Congeners | Primary Applications |

| PentaBDE | BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-85 | Polyurethane foam in furniture and carpeting, electronics, textiles. alsglobal.comnih.govnih.gov |

As an additive flame retardant, BDE-100 is not chemically bound to the polymer matrix of the products it protects. researchgate.netnih.gov This characteristic allows it to be released throughout the product's lifespan via volatilization, leaching, and abrasion, and especially at the end-of-life stage. researchgate.netresearchgate.net

Furniture and Textiles: Upholstered furniture containing polyurethane foam was a major application for the PentaBDE mixture. nih.gov BDE-100 can be released from furniture and textiles into the indoor environment, accumulating in household dust. nih.govnih.govnih.gov Studies have shown that replacing older upholstered furniture can significantly decrease the concentration of PBDEs, including BDE-100, in home dust. nih.gov Textiles used in mattresses, drapery, and transportation have also been treated with decaBDE, a potential precursor to BDE-100. uml.edu

Electronic Waste (E-waste): PBDEs were heavily used in the plastic casings of electronic equipment like televisions and computer monitors. researchgate.netresearchgate.net The disposal and recycling of this e-waste is a significant source of PBDE emissions. nih.govnih.gov High concentrations of various PBDE congeners are found in dust from e-waste recycling sites, indicating that dismantling processes release these compounds into the immediate environment. researchgate.net While BDE-209 is often the dominant congener in e-waste plastics, the presence of BDE-100 has also been documented. nih.govnih.gov

The disposal of products containing BDE-100 leads to its accumulation in waste streams, creating long-term emission sources from landfills and incineration facilities.

Landfilling: When consumer products containing BDE-100 are discarded in landfills, the compound can slowly leach out. nih.gov Leachate, the liquid that percolates through landfill waste, has been identified as a significant pathway for PBDEs to enter the environment. nih.govresearchgate.net Studies across various regions have consistently detected BDE-100, among other PBDE congeners, in landfill leachates. nih.govresearchgate.net The concern is that these leachates can contaminate groundwater, especially at unlined or inadequately lined sites. nih.govusgs.gov The presence of dissolved organic matter in the leachate can influence the mobility and concentration of hydrophobic compounds like BDE-100. researchgate.netcore.ac.uk

Incineration: The combustion of waste containing PBDEs can be a source of environmental release. However, modern, high-temperature industrial incinerators can achieve very high destruction efficiencies for PBDEs. researchgate.net Incomplete combustion, however, can lead to the formation and release of PBDEs and other brominated byproducts. researchgate.netscispace.com Flue gas emissions from municipal waste incineration have been found to contain decabromodiphenyl ether. nih.gov

Table 2: Selected Research Findings on BDE-100 Detection in Waste Streams

| Sample Type | Location/Study | Key Finding |

| Landfill Leachate | Canada | BDE-100 was one of the major congeners detected in leachates from 27 landfills across southern Canada. researchgate.net |

| Landfill Leachate | South Africa | BDE-100 was among 14 PBDE congeners detected in leachates from five landfill sites. nih.gov |

| Household Dust | Wisconsin, USA | BDE-100 was detected in household dust, with its presence linked to PBDE-treated consumer products like furniture. nih.gov |

| E-waste Soil | Eastern China | BDE-100 was detected in soil samples from a regulated e-waste recycling site, although at lower concentrations than other congeners. nih.gov |

Secondary Formation Pathways

BDE-100 is not only released directly but is also formed in the environment through the transformation of other related compounds.

A significant secondary pathway for the formation of BDE-100 in the environment is the reductive debromination of higher brominated diphenyl ethers (HBDEs), such as the components of the OctaBDE and DecaBDE commercial mixtures. nih.govnih.gov The most prevalent of these, decabromodiphenyl ether (BDE-209), can undergo stepwise loss of bromine atoms to form less-brominated congeners, including penta-BDEs like BDE-100. nih.govnih.govresearchgate.net This process is particularly concerning because the resulting lower-brominated compounds are considered more toxic and bioaccumulative. nih.gov

This transformation can be mediated by:

Microbial Action: Anaerobic microorganisms in environments like sediments, soils, and sewage sludge can use HBDEs in their metabolic processes, cleaving off bromine atoms. nih.govacs.orgfrontiersin.org Specific strains of bacteria, such as those from the Dehalococcoides genus, have been identified as capable of debrominating PBDEs. acs.orgfrontiersin.org

Photolytic Degradation: Sunlight can also induce the debromination of BDE-209. Photolysis has been observed to break down BDE-209 into nona- and octa-BDEs, and further degradation to lesser-brominated congeners is possible. researchgate.net

The environmental debromination of BDE-209 and other HBDEs helps explain the ubiquitous presence of congeners like BDE-100 in environmental samples, even in regions far from primary production sources and long after the phase-out of the PentaBDE mixture. nih.govdaneshyari.com

The precursor compounds for the secondary formation of BDE-100 are primarily the constituents of the DecaBDE and OctaBDE technical mixtures. The environmental transformation is the debromination process described above. For instance, studies have shown that BDE-209 can be debrominated to a range of products, from nona-BDEs down to hexa-BDEs, which can then be further debrominated. nih.gov The presence of certain co-contaminants or auxiliary substrates, such as other organohalides or organic nutrients, can sometimes enhance the rate and extent of this microbial debromination. frontiersin.org The transformation of these widely used precursors is a critical factor contributing to the environmental persistence and distribution profile of the entire suite of PBDE congeners, including BDE-100. nih.gov

Environmental Fate and Transport Dynamics of Bde 100

Atmospheric Transport and Deposition Mechanisms

The atmosphere serves as a primary pathway for the long-range transport of BDE-100, enabling its distribution to regions far from its original sources. ospar.orghelcom.fi

The partitioning of BDE-100 between the gaseous phase and atmospheric particulate matter is a critical factor governing its atmospheric residence time and transport distance. As a pentabrominated congener, BDE-100 has relatively low volatility and a strong tendency to adsorb to airborne particles.

Research conducted in Antarctica found that PBDEs, including BDE-100, were predominantly associated with aerosols (particulate matter). nih.govacs.org This association is temperature-dependent. For instance, one study estimated that at an air temperature of 2.1°C, 20% or less of BDE-100 exists in the gas phase, with the majority bound to particles. diva-portal.org This contrasts with lighter congeners like BDE-47, which show a greater proportion in the gas phase under similar conditions. diva-portal.org This strong particle association facilitates the removal of BDE-100 from the atmosphere via wet and dry deposition. helcom.fi

Studies have consistently detected BDE-100, along with other major congeners like BDE-47 and BDE-99, in air and particulate matter samples, confirming its status as a prevalent atmospheric pollutant. nih.gov The ratio of these congeners can provide insights into their sources and atmospheric processing. For example, the average ratio of BDE-47/100 in Antarctic aerosols was found to be approximately 3.6, falling between the ratios of commercial pentaBDE mixtures, while the BDE-99/100 ratio was lower than in commercial products, suggesting photodegradation of the more light-sensitive BDE-99 during transport. diva-portal.org

Table 1: Phase Partitioning of Select BDE Congeners in Antarctic Air

| Compound | Estimated Gaseous Phase Percentage (at 2.1°C) | Primary Atmospheric State |

|---|---|---|

| BDE-47 | ~56% diva-portal.org | Gas and Particulate |

| BDE-99 | ≤20% diva-portal.org | Particulate-Associated |

| BDE-100 | ≤20% diva-portal.org | Particulate-Associated |

This table illustrates the higher tendency of BDE-100 to associate with particulate matter compared to the lighter BDE-47 congener.

The global distribution of BDE-100 is elucidated through atmospheric transport models, such as General Circulation Models (GCMs) and fugacity-based models. wikipedia.orgaip.orgcolumbia.edu These models use mathematical equations based on the laws of physics, fluid motion, and chemistry to simulate the movement of substances through the atmosphere. wikipedia.org

Evidence of long-range atmospheric transport (LRAT) is well-documented, with BDE-100 being detected in remote regions like the Arctic and Antarctica. ospar.orgnih.gov Models and observational data indicate that atmospheric deposition is a major pathway for PBDEs entering ecosystems like the Baltic Sea. helcom.fi

Fugacity-based models, which assess a chemical's partitioning behavior, have been used to evaluate the environmental fate of PBDEs in regions like Taiwan. nih.govresearchgate.net These models suggest that while heavier congeners have a higher affinity for sediment, lighter congeners like BDE-100 partition more readily into the air, creating a significant risk for long-range transport. researchgate.net The primary sources for atmospheric emissions are now considered to be the ongoing release from products in use and from waste disposal. helcom.fi

Inter-Compartmental Partitioning Behavior

Once deposited from the atmosphere, BDE-100 partitions among various environmental compartments, including water, sediment, soil, and biota. Its hydrophobic nature and resistance to degradation are key drivers of this behavior. ospar.org

Air-water exchange is a continuous process influencing the concentration of BDE-100 in surface waters. This dynamic is a key component of environmental fate models that describe the movement of organic pollutants. helcom.fi Due to its low water solubility and volatility, BDE-100 tends to partition from water to air or, more significantly, to suspended organic matter and sediment within the water column. Fugacity models incorporate these exchange dynamics to predict the chemical's movement between the atmosphere and aquatic systems. nih.govresearchgate.net

In aquatic environments, BDE-100 exhibits a very high affinity for sediment and suspended particulate matter due to its hydrophobicity. nih.govresearchgate.net Sediments act as a major sink and long-term reservoir for BDE-100. nih.govresearchgate.net

The process is governed by sorption, where the chemical binds to organic carbon and mineral surfaces within the sediment. The high particle affinity means that once in the sediment, BDE-100 is not very mobile and is unlikely to volatilize from the water phase. ospar.org Research on sorption kinetics of related congeners shows a process that includes both fast and slow sorption compartments, with sorption behavior often described by models like the Freundlich isotherm. nih.gov Studies using fugacity models have confirmed that PBDEs, particularly those with higher bromination, have a strong tendency to partition into sediments, which can then act as a secondary source by releasing the compounds back into the water column through resuspension events. researchgate.net

Following atmospheric or sludge-based deposition onto land, BDE-100 becomes incorporated into the soil, where it can be taken up by plants.

Research has shown that BDE-100 is absorbed by various plant species, including zucchini, radish, rice, and wheat. acs.orgnih.gov One study using a commercial penta-BDE mixture found that although BDE-100 was a minor component of the mixture applied to the soil, its relative abundance was significantly greater in the root tissues of zucchini and radish. nih.gov This suggests a preferential uptake or accumulation of this specific congener in root systems.

Translocation from roots to above-ground tissues (shoots and leaves) is also possible and appears to be congener-specific. nih.gov For example, translocation to zucchini shoots was observed to increase with the degree of bromination for penta-BDEs. nih.gov In other studies, BDE-100 detected in plant tissues was thought to be derived from the debromination of higher-brominated congeners like BDE-154 that were also taken up by the plant. acs.org The presence of dissolved organic matter (DOM) in soil can also facilitate the uptake and translocation of PBDEs into plant tissues. nih.govresearchgate.net

Table 2: Documented Uptake of BDE-100 in Various Plant Species

| Plant Species | Tissue(s) where BDE-100 was Detected | Key Finding | Source(s) |

|---|---|---|---|

| Zucchini (Cucurbita pepo) | Root, Shoot | Higher relative abundance in roots than in soil. Translocation to shoots observed. | nih.gov |

| Radish (Raphanus sativus) | Root, Shoot | Higher relative abundance in roots than in soil. | nih.gov |

| Rice/Wheat Rotation | Plant tissues | Detected in plants; suggested to derive from in-planta debromination of BDE-154. | acs.org |

Biogeochemical Cycling and Environmental Persistence

2,3',4,4',6-Pentabromodiphenyl ether (BDE-100) is a constituent of the commercial pentabromodiphenyl ether (pentaBDE) mixture, a flame retardant that has been widely used in a variety of consumer and industrial products. ospar.org Due to its chemical properties, BDE-100 is persistent in the environment, resisting degradation and cycling through various environmental compartments including air, water, soil, and sediment. ospar.orgnih.gov

The biogeochemical cycle of BDE-100 is characterized by its transport and partitioning behavior. As a hydrophobic compound, BDE-100 has a low water solubility and a high affinity for organic matter and lipids. nih.gov This leads to its strong adsorption to soil and sediment particles, which act as major environmental sinks. nih.govd-nb.info From these matrices, it can be slowly released back into the water column through processes like resuspension. d-nb.info Atmospheric transport can also play a role in its long-range distribution. nih.gov

The environmental persistence of BDE-100 is a significant concern. While lower brominated congeners generally have shorter half-lives, penta-BDEs like BDE-100 are known for their longevity in the environment. nih.gov One study reported a half-life for BDE-100 of 2.9 years. nih.gov Degradation of higher brominated diphenyl ethers, such as decaBDE (BDE-209), can also be a source of BDE-100 and other lower brominated congeners in the environment through a process of debromination. d-nb.infoacs.orgnih.gov This breakdown process can occur under both biotic and abiotic conditions, including photodegradation. ospar.org

Table 1: Environmental Half-Life of Selected PBDE Congeners

| PBDE Congener | Half-Life (Years) |

| BDE-47 | 3 |

| BDE-99 | 5.4 |

| BDE-100 | 2.9 |

| BDE-153 | 11.7 |

| BDE-154 | 5.8 |

| Data sourced from a review on polybrominated diphenyl ethers in environmental systems. nih.gov |

Bioaccumulation and Biomagnification Potential in Trophic Food Webs

The lipophilic nature of BDE-100 drives its tendency to bioaccumulate in the fatty tissues of organisms. This accumulation is the first step towards its magnification up the food chain.

Trophic Transfer Dynamics in Aquatic Ecosystems

In aquatic environments, BDE-100 has been shown to bioaccumulate and biomagnify. Studies in various aquatic ecosystems have demonstrated that BDE-100 is readily taken up by organisms at the base of the food web, such as plankton and invertebrates, and its concentration increases at successively higher trophic levels.

Research in the Pearl River Estuary, South China, calculated a Trophic Magnification Factor (TMF) for BDE-100 that was statistically greater than one, indicating its potential for biomagnification. In a freshwater food web of a shallow lake in the Yangtze River Delta, the concentrations of BDE-100 were significantly higher in carnivorous fish compared to omnivorous and herbivorous species, further supporting its biomagnification.

A study in a marine food web in Liaodong Bay, North China, also found evidence of BDE-100 biomagnification. The concentration ratios of different PBDE congeners, including the ratio of BDE-99 to BDE-100, were observed to decrease with increasing trophic levels, suggesting congener-specific biotransformation and metabolism during trophic transfer.

Biomagnification Factors in Terrestrial Food Chains

BDE-100 also biomagnifies in terrestrial food chains. A study investigating three small terrestrial food chains involving passerine birds, small rodents, and their predators (sparrowhawks and buzzards) found that BDE-100 was among the congeners that biomagnified. The congener pattern in terrestrial predatory birds often shows higher proportions of BDE-99, BDE-100, and BDE-153.

Table 2: Trophic Magnification Factors (TMFs) for BDE-100 in Various Ecosystems

| Ecosystem | Organism Group | TMF Value | Finding |

| Pearl River Estuary, China | Biota (invertebrates and fish) | > 1 | Biomagnification potential confirmed |

| Yangtze River Delta, China | Freshwater food web | - | Concentrations significantly higher in carnivores |

| Liaodong Bay, China | Marine food web | - | Evidence of biomagnification and metabolism |

| European Terrestrial Ecosystems | Predatory birds and their prey | - | BDE-100 biomagnified |

Factors Influencing Bioavailability

The bioavailability of BDE-100, which is the fraction of the chemical that is available for uptake by organisms, is influenced by several environmental factors.

Sorption to Organic Matter and Sediments: The strong binding of BDE-100 to soil and sediment organic matter can reduce its bioavailability to organisms in the water column. nih.govnih.gov However, for benthic organisms that ingest sediment, this sorbed fraction remains a primary route of exposure.

Co-existing Contaminants: The presence of other pollutants, such as heavy metals, can influence the sorption and mobility of PBDEs in soil, which may in turn affect their bioavailability. nih.gov

Dissolved Organic Matter (DOM): Dissolved organic matter in aquatic systems can interact with BDE-100, potentially affecting its transport and availability for uptake by aquatic organisms. nih.gov The composition of DOM, which can be influenced by land use (e.g., urban vs. agricultural), can also play a role. fsu.edu

Biotransformation: Once ingested, BDE-100 can be metabolized by organisms. nih.gov This biotransformation can alter the chemical structure of the compound, potentially leading to debromination and the formation of other PBDE congeners or hydroxylated and methoxylated metabolites. The rate and products of this metabolism are species-specific and influence the ultimate bioaccumulation and potential toxicity of the compound. nih.gov

Analytical Methodologies for the Quantification of Bde 100 in Environmental and Biotic Matrices

Advanced Sample Preparation Techniques for Complex Matrices

The primary objective of sample preparation is to isolate BDE-100 from the sample matrix and remove co-extracted interfering compounds that could compromise chromatographic analysis and detection. cdc.gov The choice of technique depends heavily on the matrix type. uaic.ro

Various extraction techniques are employed to efficiently remove BDE-100 from solid and liquid samples. uaic.ro Traditional methods like Soxhlet extraction have been widely used, often with solvents such as hexane (B92381), toluene, or mixtures of hexane/acetone or dichloromethane (B109758). cdc.gov However, modern techniques are favored for their reduced solvent consumption, shorter extraction times, and potential for automation.

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), utilizes elevated temperatures (e.g., 120 °C) and pressures (e.g., 1500 PSI) to enhance extraction efficiency and speed. chromatographyonline.com A mixture of hexane and dichloromethane (50/50) is a common solvent choice for extracting PBDEs from soil samples using PLE. chromatographyonline.com This method combines extraction and filtration into a streamlined process.

Solid-Phase Extraction (SPE) is a versatile technique used for both extraction and clean-up. nih.gov It is particularly effective for aqueous samples, where it can preconcentrate analytes, achieving high enrichment factors. nih.gov For water samples, SPE can involve passing a large volume (e.g., 1000 mL) through a cartridge containing a sorbent that retains the BDE-100, which is then eluted with a small volume of organic solvent. nih.gov Novel sorbents, such as cross-linked starch-based polymers, have been developed for the selective extraction of PBDEs from water. nih.gov

Ultrasonically Assisted Extraction is another common method, particularly for solid samples like sediment and dust. researchgate.netchrom-china.com Samples are sonicated with an appropriate solvent, such as a hexane/acetone mixture or dichloromethane, to transfer the analytes from the matrix into the solvent phase. researchgate.netresearchgate.net

The following table summarizes typical parameters for different extraction methods.

| Extraction Technique | Matrix | Typical Solvents | Key Parameters | Reference |

| Pressurized Liquid Extraction (PLE) | Soil | Hexane/Methylene Chloride (1:1) | Temp: 120 °C; Pressure: 1500 PSI; Time: 15 min | chromatographyonline.com |

| Solid-Phase Extraction (SPE) | Water | Dichloromethane/n-hexane (1:1) for elution | 1000 mL sample volume; Starch-based polymer sorbent | nih.gov |

| Ultrasonic Extraction | Dust, Sediment | Dichloromethane or Hexane/Acetone | 2-3 extraction cycles; 20-30 min per cycle | researchgate.netchrom-china.comresearchgate.net |

| Soxhlet Extraction | Solids, Tissue | Methylene Chloride, Hexane/Acetone | 18-24 hours extraction time | cdc.govepa.gov |

This table is interactive. Users can sort columns to compare techniques.

Following extraction, the resulting solution contains BDE-100 along with a variety of other co-extracted matrix components, such as lipids, which can interfere with instrumental analysis. cdc.gov Therefore, a clean-up step is essential. cdc.gov

Multi-layer column chromatography is a widely used and effective clean-up technique. These columns can be packed with various materials, often in combination, to remove different types of interferences:

Silica (B1680970) Gel: Commonly used to separate compounds based on polarity. It can be modified for specific purposes. For instance, sulfuric acid-impregnated silica gel is highly effective at removing lipids from biological sample extracts. cdc.govoup.com

Florisil and Alumina: These are polar adsorbents used to remove polar interferences. cdc.gov In some methods, extracts are passed through a sequence of columns, such as silica, alumina, and activated carbon, to achieve a high degree of purity. chromatographyonline.com

Gel Permeation Chromatography (GPC): This technique separates molecules based on their size, effectively removing large molecules like lipids and polymers from the analyte fraction. cdc.govepa.gov

A typical clean-up procedure for a soil extract might involve loading the sample onto a multi-column system containing silica gel, alumina, and carbon to systematically remove interferences before the final extract is collected for concentration. chromatographyonline.com For biological samples with high fat content, treatment with concentrated sulfuric acid is a common and robust method for lipid destruction. cdc.gov

For the analysis of the parent BDE-100 congener, derivatization is generally not required. BDE-100 and other PBDEs are sufficiently volatile and thermally stable for direct analysis by gas chromatography. cdc.gov However, derivatization is a crucial step for the analysis of hydroxylated metabolites of PBDEs (OH-PBDEs). These phenolic compounds are often derivatized, for example, by methylation, to increase their volatility and improve their chromatographic behavior for GC-MS analysis. It is important to note that this process is for the analysis of metabolites and not for BDE-100 itself.

Chromatographic Separation and Detection Technologies

The instrumental analysis of BDE-100 relies almost exclusively on gas chromatography coupled with mass spectrometry, which provides the necessary separation power and detection specificity. nih.govresearchgate.net

Gas chromatography is the cornerstone for separating individual PBDE congeners from complex mixtures. uaic.ro

High-Resolution Gas Chromatography (HRGC): Capillary columns, typically 15 to 30 meters in length with a narrow internal diameter (e.g., 0.25 mm), are essential for achieving the high resolution needed to separate closely eluting congeners and isomers. thermofisher.comvu.nl Low-polarity columns, such as those with a DB-5MS stationary phase, are frequently used for PBDE analysis. vu.nl

Mass Spectrometry (MS): The mass spectrometer serves as the detector. Electron Ionization (EI) is a common ionization source used for PBDEs. thermofisher.com However, Electron Capture Negative Ionization (ECNI) is often preferred for its high sensitivity, especially for congeners with four or more bromine atoms. nih.govepa.gov

Tandem Mass Spectrometry (GC-MS/MS): This technique (e.g., using a triple quadrupole mass spectrometer) enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which helps to identify co-eluting compounds and reduce background noise. nih.gov

High-Resolution Mass Spectrometry (HRGC/HRMS): This is considered the gold standard for ultra-trace quantification of compounds like PBDEs, as mandated by methods like EPA 1614A. epa.gov HRMS instruments can measure mass with very high accuracy, allowing them to differentiate between analytes and matrix interferences that have the same nominal mass but different elemental compositions. uaic.roepa.gov

The following table provides examples of instrumental parameters used for BDE-100 analysis.

| Parameter | Example Specification | Purpose | Reference |

| GC Column | Restek Rtx-1614 or DB-5MS; 15-30 m x 0.25 mm ID x 0.10-0.25 µm film | Chromatographic separation of PBDE congeners | thermofisher.comvu.nlepa.gov |

| Carrier Gas | Helium | Transports analytes through the column | epa.gov |

| Injection Mode | Split/splitless or Programmable Temperature Vaporizing (PTV) | Introduces sample into the GC system | thermofisher.comvu.nl |

| Ionization Mode | Electron Ionization (EI) or Electron Capture Negative Ionization (ECNI) | Ionizes analyte molecules for MS detection | nih.govthermofisher.comepa.gov |

| MS Analyzer | Quadrupole, Triple Quadrupole (QqQ), or High-Resolution Magnetic Sector | Mass separation and detection of ions | uaic.roepa.govnih.gov |

| Detection | Selected Ion Monitoring (SIM) or Full Scan | Monitors specific ion masses for quantification and confirmation | epa.gov |

This table is interactive. Users can sort columns to view different instrumental setups.

Isotope dilution is a powerful technique for achieving highly accurate and precise quantification, as it corrects for analyte losses during sample preparation and for matrix effects during instrumental analysis. nih.govbirmingham.ac.uk The method involves adding a known amount of a stable, isotopically labeled version of the target analyte to the sample before extraction. epa.gov

For BDE-100, a carbon-13 labeled analogue (¹³C-BDE-100) is used as an internal standard or syringe standard. researchgate.netbirmingham.ac.uk Because the labeled standard has nearly identical chemical and physical properties to the native BDE-100, it experiences the same losses during the extraction and clean-up process. birmingham.ac.uk In the final analysis by GC-MS, the instrument measures the ratio of the response of the native BDE-100 to the labeled ¹³C-BDE-100. Since the amount of added labeled standard is known, the exact amount of the native BDE-100 in the original sample can be calculated with high accuracy. vu.nlbirmingham.ac.uk This approach is a key component of definitive analytical methods like EPA Method 1614A and is crucial for obtaining reliable data in complex matrices. epa.gov

Application of Two-Dimensional Gas Chromatography (GCxGC) for Congener Separation

The comprehensive two-dimensional gas chromatography (GCxGC) technique offers enhanced separation capabilities crucial for distinguishing complex mixtures of polybrominated diphenyl ether (PBDE) congeners, including 2,3',4,4',6-Pentabromodiphenyl ether (BDE-100). This method utilizes two columns with different stationary phases, providing a more effective separation of compounds that may co-elute in traditional one-dimensional GC analysis. sepsolve.comnih.gov

In a typical GCxGC setup, the first-dimension column is often a non-polar column, separating congeners based on their volatility. The effluent from this primary column is then directed to a modulator, which traps, focuses, and re-injects small fractions into a second, shorter column with a different polarity (e.g., a polar or medium-polar column). sepsolve.comphenomenex.blog This secondary separation is based on a different chemical property, such as polarity, allowing for the resolution of isomers that are not separated in the first dimension. sepsolve.comnih.gov The rapid analysis in the second dimension is critical to maintain the separation achieved in the first column. phenomenex.blog

The resulting data is presented as a two-dimensional chromatogram, often visualized as a contour plot, where compounds with similar chemical and physical properties tend to cluster together. chemistry-matters.com This structured elution pattern simplifies the identification of individual congeners within complex environmental or biological samples. sepsolve.comchemistry-matters.com GCxGC has been successfully applied to the analysis of various halogenated compounds, demonstrating its utility for separating closely eluting isomers. nih.gov For the analysis of PBDEs, GCxGC coupled with a sensitive detector, such as a time-of-flight mass spectrometer (TOF-MS), provides both the high-resolution separation and the mass spectral information needed for confident identification and quantification of BDE-100 and other congeners. phenomenex.blogsepscience.com

Quality Assurance and Quality Control in BDE-100 Trace Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are fundamental for obtaining reliable and defensible data in the trace analysis of BDE-100. env.go.jp These measures are essential to monitor and control analytical errors, such as contamination and analyte loss, ensuring the accuracy and precision of the results. env.go.jpwbdg.org A comprehensive QA/QC program typically includes the use of certified reference materials, participation in interlaboratory studies, and the careful assessment of detection and quantification limits. env.go.jpiaea.org

Certified Reference Materials and Interlaboratory Calibration

Certified Reference Materials (CRMs) are indispensable tools in the quality control of BDE-100 analysis. iaea.orgpubcompare.ai These materials, which have certified concentrations of BDE-100 and other PBDEs in a matrix similar to the samples being analyzed, are used to validate analytical methods and assess the accuracy of measurements. iaea.org For instance, the International Atomic Energy Agency (IAEA) provides CRMs like IAEA-435A, which contains a certified mass fraction of BDE-100 in a fish homogenate powder. iaea.org The use of such CRMs allows laboratories to check their performance against a known standard and ensure the traceability of their results. iaea.orgpubcompare.ai

Detection and Quantification Limits Assessment

The assessment of detection and quantification limits is a critical aspect of method validation for BDE-100 analysis. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the limit of quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. researchgate.net

These limits are influenced by several factors, including the sample matrix, the extraction and cleanup procedures, and the sensitivity of the analytical instrument. cdc.govrsc.org For example, a method using gas chromatography with an electron capture detector (GC-ECD) for the analysis of PBDEs in wastewater reported method detection limits ranging from 0.6 to 11 ng/L for various congeners. rsc.org In another study analyzing human serum, the LOD and LOQ for hydroxylated PBDE metabolites ranged from 4 to 90 pg/mL and 6 to 120 pg/mL, respectively. researchgate.net It is crucial to determine and report these limits for each specific analytical method and sample matrix to ensure that the data is interpreted correctly, especially when dealing with low-level environmental contamination. researchgate.netcdc.gov

Development and Validation of Novel and High-Throughput Analytical Approaches

The demand for monitoring a large number of environmental and biological samples for BDE-100 and other PBDEs has driven the development of novel and high-throughput analytical methods. epa.govdovepress.com These approaches aim to increase sample throughput, reduce costs, and minimize the use of solvents and reagents while maintaining or improving analytical performance. nih.gov

Recent advancements have focused on optimizing various stages of the analytical process, from sample preparation to instrumental analysis. epa.govomicsonline.org Innovations in sample extraction techniques, such as miniaturized solid-phase extraction and automated liquid handling, can significantly reduce sample processing time and solvent consumption. researchgate.net

Furthermore, the development of high-throughput screening (HTS) methods allows for the rapid analysis of a large number of samples to identify those that require further, more detailed quantitative analysis. dovepress.com These screening methods may utilize techniques that provide a quick indication of the presence of PBDEs, helping to prioritize samples for more rigorous and resource-intensive analysis. epa.gov

The validation of these new methods is a critical step to ensure their reliability and comparability to established techniques. omicsonline.org This involves a thorough evaluation of parameters such as accuracy, precision, linearity, and robustness. omicsonline.org The integration of automated systems and advanced data processing software further enhances the efficiency of high-throughput analysis, enabling the generation of large datasets for environmental monitoring and human exposure assessment. nih.gov As technology continues to evolve, the development of even faster, more sensitive, and more cost-effective methods for BDE-100 analysis is anticipated. epa.govnih.gov

Degradation and Biotransformation of Bde 100 in Environmental Systems

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For BDE-100, the primary abiotic pathway is photolysis, while hydrolysis plays a minimal role.

Photolytic degradation, or photolysis, is a significant abiotic process for BDE-100 in environments exposed to sunlight. This process involves the breakdown of the molecule upon absorbing light energy. Laboratory studies using artificial UV light have demonstrated the photochemical degradation of BDE-100 in both ice and water. nih.gov The kinetics of photolysis in ice were found to be similar to those in aqueous solutions. nih.gov

Two primary photodegradation pathways have been identified for BDE-100:

Stepwise Reductive Debromination: This is a major pathway where bromine atoms are sequentially removed from the diphenyl ether structure. This process leads to the formation of various lower-brominated diphenyl ethers. nih.gov

Intramolecular Elimination of HBr: This pathway results in the formation of polybrominated dibenzofurans (PBDFs), which are often more toxic than the parent PBDE compound. nih.gov

The array of photoproducts is similar in both ice and water phases, suggesting a common photochemical decomposition mechanism. nih.gov Studies have also shown that photolysis of other PBDEs can be influenced by factors such as the type of light source and the presence of organic solvents or inorganic ions, which can affect degradation rates. researchgate.net While direct photolysis is a key mechanism, indirect photolysis, potentially mediated by other environmental substances, has also been considered for PBDEs in general. nih.gov

Table 1: Identified Photodegradation Products of BDE-100 This table summarizes the main products formed during the photolysis of BDE-100 as identified in laboratory investigations.

| Product Category | Specific Products | Degradation Pathway | Reference |

| Lower-Brominated Diphenyl Ethers | Tetrabromodiphenyl ethers, Tribromodiphenyl ethers | Reductive Debromination | nih.gov |

| Polybrominated Dibenzofurans | Not specified in detail | Intramolecular HBr Elimination | nih.gov |

Hydrolysis, the cleavage of chemical bonds by the addition of water, is not considered a significant degradation pathway for BDE-100 and other PBDEs in typical aquatic environments. The carbon-bromine and ether bonds in the BDE-100 molecule are generally stable against hydrolysis under normal environmental pH and temperature conditions. Research on the photolysis of BDE-100 in D₂O (heavy water) ice and water samples was performed to investigate the potential involvement of water molecules, and the results excluded their participation in the photochemical reactions. nih.gov This further suggests that hydrolysis is not a primary transformation route for this compound. Abiotic sorption to soil and sediment particles is a major factor determining the fate of BDE-100, limiting its availability for other transformation processes. nih.govresearchgate.net

Biotic Degradation Mechanisms and Pathways

Biotic degradation, mediated by living organisms, particularly microorganisms, plays a crucial role in the transformation of BDE-100 in the environment. These processes can occur under both anaerobic (oxygen-deficient) and aerobic (oxygen-rich) conditions.

Bacteria are the primary microorganisms implicated in the degradation of BDE-100. Several bacterial species have demonstrated the ability to transform BDE-100, primarily through debromination. However, the degradation rates for BDE-100 are often slower compared to other, less-brominated PBDE congeners. nih.gov

Studies have shown that bacterial consortia from river sediments can degrade BDE-100 under aerobic conditions, although at a lower rate than congeners like BDE-15, BDE-28, and BDE-47. nih.gov Specific bacterial genera associated with PBDE degradation include Pseudomonas, Rhodococcus, and Burkholderia. nih.govnih.gov For instance, Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 have been found to transform various mono- through penta-BDE congeners. nih.gov Anaerobic bacteria, particularly Dehalococcoides species, are known to be capable of the complete debromination of lower BDE congeners like BDE-100. frontiersin.org

Information regarding the role of fungi in the specific degradation of BDE-100 is limited in the reviewed literature. However, white-rot fungi, such as Phanerochaete chrysosporium, have been shown to degrade other PBDEs like BDE-47, suggesting a potential, though unconfirmed, capability for transforming BDE-100. nih.gov

Anaerobic reductive debromination is a key transformation pathway for highly brominated PBDEs, including BDE-100, in anoxic environments like sediments, soils, and anaerobic digesters. nih.govnih.govosti.gov In this process, bacteria use the brominated compound as an electron acceptor, removing bromine atoms and replacing them with hydrogen. This sequential debromination can lead to the formation of less-brominated congeners, which may be more toxic and bioavailable than the parent compound. nih.govnih.gov

Microcosm studies using anaerobic sediments have demonstrated the reductive debromination of higher brominated PBDEs to produce a range of products, including penta- and tetra-BDEs. nih.gov Dehalococcoides species are frequently identified in these active microcosms and are considered key players in the debromination process. frontiersin.orgnih.gov Complete debromination of BDE-100 has been observed in enrichment cultures containing Dehalococcoides. frontiersin.org

Table 2: Microbial Genera Involved in BDE-100 Biotransformation This table lists bacterial genera identified as capable of degrading or transforming BDE-100 and other penta-BDEs under different conditions.

| Microbial Genus | Condition | Transformation Process | Reference |

| Dehalococcoides | Anaerobic | Reductive Debromination | frontiersin.orgnih.gov |

| Pseudomonas | Aerobic | Degradation/Transformation | nih.govnih.gov |

| Rhodococcus | Aerobic | Transformation | nih.govnih.gov |

| Burkholderia | Aerobic | Transformation | nih.govnih.gov |

| Sphingobium | Aerobic | Degradation | nih.gov |

| Bacillus | Aerobic | Degradation | nih.gov |

Under aerobic conditions, BDE-100 can be transformed, although it appears to be more recalcitrant than many other PBDE congeners. In studies using microcosms of river sediment, the degradation rate of BDE-100 was found to be the lowest among five tested congeners (BDE-15, -28, -47, -99, and -100). nih.gov

Aerobic degradation pathways for other penta-BDEs, such as BDE-99, have been shown to involve not only debromination but also hydroxylation and cleavage of the ether bond, ultimately leading to the breakdown of the aromatic rings. nih.goviwaponline.com For example, the bacterium Pseudomonas asplenii was found to degrade BDE-99 through a series of debromination steps to form diphenyl ether, which was then hydroxylated and underwent ring-opening. nih.gov While specific intermediate products for BDE-100 aerobic degradation are not as well-documented, it is likely that similar pathways involving initial attack by oxygenase enzymes occur. Bacterial strains like Rhodococcus jostii RHA1 and Burkholderia xenovorans LB400 are capable of transforming penta-BDEs, indicating the potential for aerobic breakdown in contaminated environments. nih.gov

Identification and Characterization of Transformation Products and Metabolites

The biotransformation of BDE-100 primarily involves hydroxylation, methoxylation, and cleavage of the ether bond, resulting in a variety of metabolites. These processes are often mediated by enzymatic systems, such as the cytochrome P450 monooxygenases. nih.gov

Hydroxylated Metabolites (OH-BDEs) and Their Environmental Fate

Hydroxylated metabolites of BDE-100 (OH-BDEs) are a major class of transformation products formed through the introduction of one or more hydroxyl (-OH) groups onto the diphenyl ether structure. In vivo studies in rats have demonstrated that exposure to BDE-100 leads to the formation of five distinct OH-pentaBDEs and six OH-tetraBDEs, which are primarily found in feces. acs.org

In human liver microsomes, the metabolism of BDE-100 has been shown to produce several hydroxylated metabolites. The cytochrome P450 enzyme CYP2B6 is believed to play a crucial role in this metabolic process. nih.gov Specific identified metabolites include 3-OH-BDE-100, 5'-OH-BDE-100, and 6'-OH-BDE-100, whose structures were confirmed using commercial reference standards. nih.gov Other hypothesized metabolites, identified through mass spectral data and retention time analysis, include 2′-hydroxy-2,3′,4,4′,6-pentabromodiphenyl ether (2′-OH-BDE-119) and 4-hydroxy-2,2′,4′,5,6-pentabromodiphenyl ether (4-OH-BDE-91). nih.gov

Interestingly, while one might expect 5'-OH-BDE-100 to be a major metabolite based on the metabolism of similar congeners like BDE-99, it was not detected in a study of human blood samples, suggesting different metabolic pathways or efficiencies for BDE-100 in humans compared to other PBDEs. nih.gov

The environmental fate of these OH-BDEs is of growing concern as they have been detected in various environmental matrices. For instance, 6'-OH-BDE-100 has been detected in sediment cores from San Francisco Bay. plos.orgnih.govresearchgate.net The presence of OH-BDEs in the environment can be attributed to both the metabolism of PBDEs by organisms and potential natural production in marine environments. acs.orgplos.org Studies have indicated that OH-BDEs can be more potent than their parent PBDEs in terms of endocrine disruption and neurotoxicity, highlighting the importance of understanding their environmental distribution and persistence. plos.org

Table 1: Identified Hydroxylated Metabolites of BDE-100

| Metabolite | Identification Method | Biological Matrix/Environmental Compartment | Reference |

|---|---|---|---|

| 3-OH-BDE-100 | Commercial reference standards, UPLC-MS | Human liver microsomes | nih.gov |

| 5'-OH-BDE-100 | Commercial reference standards, UPLC-MS | Human liver microsomes | nih.gov |

| 6'-OH-BDE-100 | Commercial reference standards, UPLC-MS; Detected in environmental samples | Human liver microsomes, San Francisco Bay sediment | nih.govplos.orgnih.govresearchgate.net |

| 2′-OH-BDE-119 | Hypothesized based on mass spectral data and retention times | Human liver microsomes | nih.gov |

| 4-OH-BDE-91 | Hypothesized based on mass spectral data and retention times | Human liver microsomes | nih.gov |

| OH-pentaBDEs (5 isomers) | Not specified | Rat feces | acs.org |

| OH-tetraBDEs (6 isomers) | Not specified | Rat feces | acs.org |

Methoxylated Metabolites (MeO-BDEs) and Their Formation Pathways

Methoxylated metabolites of BDE-100 (MeO-BDEs) are another important class of transformation products, characterized by the presence of a methoxy (B1213986) (-OCH3) group. While the direct methoxylation of BDE-100 has not been extensively detailed, the formation of MeO-BDEs is known to occur in the environment. nih.gov

One significant pathway for the formation of MeO-BDEs is the enzymatic methylation of OH-BDEs. nih.gov Studies on plants have demonstrated that they can metabolize OH-BDEs to their corresponding methoxylated forms. nih.gov For example, a study on the transformation of OH-BDE-99 in various plants showed the formation of MeO-BDE-99. nih.gov This suggests that a similar pathway could exist for the metabolites of BDE-100. Conversely, the demethylation of MeO-BDEs to form OH-BDEs has also been observed in some plant species, indicating a potential for interconversion between these two classes of metabolites in certain environmental systems. nih.govnih.gov

MeO-PBDEs have been detected in various marine organisms and environmental compartments, often alongside their hydroxylated counterparts. mdpi.com Their presence raises questions about their sources, whether from direct environmental contamination, metabolism of PBDEs, or natural production.

Other Derivatized Forms and Their Persistence

In addition to hydroxylation and methoxylation, BDE-100 can undergo degradation through the cleavage of its diphenyl ether bond. This process results in the formation of brominated phenols. For BDE-100, a proposed metabolic pathway suggests that it can be a source of 2,4,6-tribromophenol (B41969) (2,4,6-TBP). nih.gov The detection of bromophenols in human blood samples alongside PBDEs and their hydroxylated metabolites provides evidence for this degradation pathway. nih.govnih.gov

The persistence of BDE-100 and its derivatives is a key factor in their environmental impact. PBDEs, in general, are known to be persistent organic pollutants (POPs) that can remain in the environment for long periods. nih.govospar.org Their derivatives, including hydroxylated and methoxylated forms, are also considered to be persistent. nih.gov The half-lives of some PBDE congeners in the human body can be several years, leading to their accumulation in tissues. nih.gov While specific persistence data for all BDE-100 metabolites are not yet available, the inherent stability of the brominated diphenyl ether structure suggests that these transformation products are likely to persist in the environment, contributing to long-term exposure and potential ecological effects.

Regulatory Status and Environmental Management Strategies for Bde 100

International Policy Frameworks and Conventions

The global nature of PBDE contamination has necessitated a coordinated international response. Two key conventions under the United Nations play a pivotal role in managing the risks associated with these persistent organic pollutants (POPs).

Stockholm Convention on Persistent Organic Pollutants (POPs) Listing

The Stockholm Convention is a global treaty to protect human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. Recognizing the significant threat posed by certain PBDEs, the Conference of the Parties to the Stockholm Convention took decisive action.

In 2009, at its fourth meeting, the Conference of the Parties listed commercial pentabromodiphenyl ether (c-pentaBDE), which includes 2,3',4,4',6-pentabromodiphenyl ether as a significant congener, in Annex A of the Convention for elimination. nih.govecolex.orgresearchgate.netpic.int This listing obligates parties to the convention to take measures to eliminate the production and use of these chemicals.

Specific exemptions were established to allow for the recycling of articles that may contain c-pentaBDE and for the use and final disposal of articles manufactured from such recycled materials, with these exemptions set to expire no later than 2030. nih.govpic.int The convention mandates parties to develop and implement strategies to identify and manage products and wastes containing these POPs. basel.int

Rotterdam Convention on the Prior Informed Consent Procedure

The Rotterdam Convention promotes shared responsibility and cooperative efforts among parties in the international trade of certain hazardous chemicals. It provides an early warning system to countries about a broad range of hazardous chemicals that are traded internationally. iisd.org For chemicals listed in Annex III of the convention, the Prior Informed Consent (PIC) procedure is applied. fao.org

In recognition of the risks posed by c-pentaBDE, the Chemical Review Committee of the Rotterdam Convention recommended its inclusion in the PIC procedure. bloomberglaw.com Subsequently, commercial pentabromodiphenyl ether, including its constituent congeners like tetrabromodiphenyl ether and pentabromodiphenyl ether, was listed in Annex III of the Rotterdam Convention. ecolex.orgpic.int This listing requires exporting parties to obtain the prior informed consent of importing parties before shipping c-pentaBDE. This ensures that countries have the necessary information to assess the risks and make informed decisions about the importation of this hazardous chemical. pic.int

National and Regional Regulatory Controls and Phase-Out Initiatives

In conjunction with international efforts, numerous countries and regions have implemented their own regulatory controls and phase-out initiatives for PBDEs, including c-pentaBDE and its congeners.

United States Environmental Protection Agency (EPA) Actions: The U.S. EPA has taken significant steps to reduce exposure to PBDEs. The primary U.S. manufacturer of c-pentaBDE voluntarily phased out its production by the end of 2004. bloomberglaw.com To prevent the reintroduction of these chemicals, the EPA issued a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA). This rule requires anyone who intends to manufacture or import c-pentaBDE to notify the EPA at least 90 days in advance, allowing the agency to evaluate the intended use and take necessary restrictive actions. nih.gov Further actions have been taken to address the import of articles containing PBDEs and to regulate other PBDE mixtures like decaBDE. bloomberglaw.comepa.gov

European Union REACH Regulations: The European Union has also been at the forefront of regulating PBDEs. Under the Regulation on Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH), c-pentaBDE is subject to stringent restrictions. The EU has banned the use of c-pentaBDE in most applications. pic.int Furthermore, the Restriction of Hazardous Substances (RoHS) Directive restricts the use of PBDEs in electrical and electronic equipment, a major historical use of these flame retardants. foodready.ai

Other National Initiatives: Other countries have also implemented bans and restrictions. For instance, Canada has prohibited the manufacture, use, sale, and import of tetra-, penta-, and hexa-BDE congeners. brsmeas.org These national and regional actions have been crucial in curbing the release of BDE-100 and other PBDEs into the environment.

Environmental Monitoring Programs for Compliance, Source Identification, and Trend Analysis

Environmental monitoring programs are essential for assessing the effectiveness of regulatory actions, identifying sources of contamination, and tracking trends of pollutants like BDE-100 over time. These programs analyze various environmental media, including air, water, sediment, and biota.

Monitoring of human tissues, particularly breast milk, has also served as a critical tool for identifying the emergence of pollutants like PBDEs and tracking the impact of regulatory interventions. nih.gov For example, declining trends in PBDE levels in breast milk have been observed in regions that implemented early phase-outs.

In aquatic environments, monitoring of sediment and biota, such as fish and bird eggs, provides valuable data on the accumulation and trends of PBDEs in food webs. These studies consistently detect BDE-100 as one of the prominent congeners.

The data generated from these comprehensive monitoring programs are vital for:

Compliance Assessment: Verifying the effectiveness of national and international bans and restrictions.

Source Identification: Pinpointing ongoing sources of PBDEs, such as emissions from products still in use, recycling activities, and landfill leachate. nih.gov

Trend Analysis: Evaluating the long-term environmental response to regulatory measures and predicting future contamination levels. emmainternational.com

Remediation and Mitigation Approaches for Contaminated Sites and Materials

The persistence of BDE-100 and other PBDEs in the environment means that even with production and use largely ceased, contaminated sites and materials remain a long-term challenge. A variety of remediation and mitigation strategies are being researched and applied to address this legacy pollution.

Remediation of Contaminated Sites: For soil and water contaminated with PBDEs, several remediation techniques are under investigation and in use. These can be broadly categorized as physical, chemical, and biological methods. eolss.net

| Remediation Technology | Description |

| Adsorption | Utilizes materials like activated carbon to bind PBDEs, removing them from water or soil. nih.govepa.gov |

| Photocatalytic Degradation | Employs light and a catalyst to break down PBDE molecules into less harmful substances. nih.gov |

| Reductive Debromination | A chemical process that removes bromine atoms from the PBDE molecule, reducing its toxicity. This can be achieved using nanoscale bimetallic particles (e.g., Ni/Fe). researchgate.net |

| Bioremediation | Involves the use of microorganisms to degrade PBDEs. Both aerobic and anaerobic bacteria have shown potential in breaking down different PBDE congeners. oaepublish.comgreener-h2020.eu |

| Thermal Desorption | A physical separation process that uses heat to volatilize contaminants from soil, which are then collected and treated. eolss.net |

| Soil Washing | An ex-situ process that uses a liquid solution to scrub contaminants from excavated soil. researchgate.net |

This table is interactive. Click on the headers to sort.

Research has shown that a combination of different techniques, such as anaerobic and subsequent aerobic bioremediation, may be the most effective approach for the complete degradation of PBDEs. oaepublish.com

Mitigation in Waste and Recycling Streams: A significant challenge in managing PBDEs is their presence in the waste stream, particularly in e-waste. nih.gov Improper handling and recycling of products containing these flame retardants can lead to significant environmental releases. Mitigation strategies in this area focus on:

Improved Sorting and Separation: Developing technologies to identify and separate plastics containing PBDEs from other materials in the recycling process.

Environmentally Sound Management of E-waste: Implementing stricter regulations and providing infrastructure for the safe handling and disposal of electronic waste, especially in developing regions where informal recycling is common. nih.gov

Destruction Technologies: Utilizing high-temperature incineration or other advanced oxidation processes to destroy the PBDEs in waste materials, preventing their release and re-entry into the environment.

These management and remediation efforts are crucial for reducing the long-term environmental and health risks associated with the legacy of this compound and other PBDEs.

Future Research Trajectories and Knowledge Gaps in Bde 100 Studies

Advanced Predictive Modeling for Environmental Fate and Bioaccumulation

A primary challenge in assessing the risk of BDE-100 is predicting its movement and persistence in the environment and its accumulation in living organisms. While foundational models exist, there is a pressing need for more sophisticated predictive tools.

Current multimedia models indicate that polybrominated diphenyl ethers (PBDEs) like BDE-100 predominantly partition to organic carbon in soil and sediment. nih.gov However, the accuracy of these models is hampered by a lack of precise data on degradation rates in these media. nih.gov Future research should focus on developing advanced predictive models that incorporate dynamic environmental factors. Key areas for improvement include:

Fugacity-Based and Bioaccumulation Models: Enhancing fugacity-based models, which predict the partitioning of chemicals between environmental compartments, can provide a more nuanced understanding of BDE-100's behavior. researchgate.net There is a significant need to develop and validate bioaccumulation models for various ecosystem types, from terrestrial invertebrates like earthworms to complex aquatic food webs. researchgate.netnih.govornl.gov Studies have shown that BDE-100 can biomagnify in certain food webs, underscoring the importance of accurate trophic transfer models. researchgate.net

Improving Model Inputs: A critical knowledge gap is the variability in bioaccumulation across different species and the comparability of data from various biota (e.g., shellfish vs. fish). ospar.org Future models must be able to account for species-specific metabolic capacities and lipid content. nih.gov Furthermore, a better understanding of air-surface exchange dynamics, particularly the cycle of deposition and volatilization from foliage, is essential for modeling long-range atmospheric transport. nih.gov

A significant challenge highlighted by existing research is the considerable variability in lipid-adjusted levels of PBDEs in the general population, which may be influenced by both exposure patterns and individual pharmacokinetics. nih.gov Advanced models that can integrate these variables are needed to move from general predictions to more personalized risk assessments.

Table 1: Key Parameters for Advanced BDE-100 Environmental Fate Modeling

| Parameter | Research Need | Rationale |

| Degradation Rates | Measurement in soil, sediment, and vegetation. nih.gov | Persistence is a key factor in overall environmental burden and exposure. |

| Air-Surface Exchange | Quantification of deposition/volatilization cycles. nih.gov | Crucial for understanding atmospheric transport and "hopping" phenomena. |

| Bioaccumulation Factors | Species-specific and lipid-normalized data. ospar.orgnih.gov | To create more accurate food web models and compare data across studies. |

| Metabolic Pathways | Incorporation of debromination and hydroxylation rates. nih.gov | Metabolites may have different fates and toxicities than the parent compound. |

Comprehensive Assessment of Metabolite Activity and Environmental Fate

The metabolism of BDE-100 is a critical but underexplored area. The transformation of BDE-100 within organisms can lead to the formation of metabolites that may have different toxicological profiles and environmental behaviors than the parent compound.